molecular formula C15H13N5O2S B2541627 2-(pyrazin-2-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-thiazole-4-carboxamide CAS No. 1226431-59-9

2-(pyrazin-2-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B2541627
CAS No.: 1226431-59-9
M. Wt: 327.36
InChI Key: JASCMVIBEWHLST-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted at position 4 with a carboxamide group linked to a 4,5,6,7-tetrahydro-2,1-benzoxazole moiety and at position 2 with a pyrazine ring.

Properties

IUPAC Name

2-pyrazin-2-yl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c21-13(19-14-9-3-1-2-4-10(9)20-22-14)12-8-23-15(18-12)11-7-16-5-6-17-11/h5-8H,1-4H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JASCMVIBEWHLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NOC(=C2C1)NC(=O)C3=CSC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(pyrazin-2-yl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1,3-thiazole-4-carboxamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular structure of the compound includes a pyrazine ring, a thiazole moiety, and a benzoxazole derivative. Its chemical formula is C15H16N4O1SC_{15}H_{16}N_{4}O_{1}S, and it has a molecular weight of 296.38 g/mol. The presence of these heterocycles suggests potential interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds containing thiazole and pyrazole moieties often exhibit significant antimicrobial properties. A study focusing on similar thiazole derivatives reported that they demonstrated antibacterial and antifungal activities against various strains. For example, derivatives showed effective inhibition against Staphylococcus aureus and Candida albicans with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL .

Anticancer Potential

The anticancer activity of this compound is particularly noteworthy. A comparative analysis of thiazole-based compounds revealed that those with similar structural features exhibited cytotoxic effects against multiple cancer cell lines. For instance, compounds with thiazole rings have been shown to induce apoptosis in HepG2 (liver cancer) and HCT116 (colon cancer) cells with IC50 values as low as 6.9 µg/mL . The mechanism is believed to involve the modulation of apoptotic pathways and cell cycle arrest.

The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in tumor growth and microbial resistance. For example, thiazoles are known to inhibit certain kinases involved in cancer progression .

Synthesis and Evaluation

A study synthesized several derivatives of thiazole-pyrazole compounds to evaluate their biological activity. The synthesized compounds were characterized using IR spectroscopy and NMR techniques. Among them, some exhibited promising antimicrobial and anticancer activities .

CompoundCell LineIC50 (µg/mL)Activity
AHepG26.9Anticancer
BHCT11613.6Anticancer
CS. aureus16Antimicrobial
DC. albicans32Antimicrobial

Clinical Implications

The potential therapeutic implications of this compound are significant. Its ability to target cancer cells while also exhibiting antimicrobial properties positions it as a dual-action agent that could be useful in treating infections in cancer patients or in developing new chemotherapeutic strategies.

Comparison with Similar Compounds

Key Observations :

  • The fluorophenoxy group in introduces lipophilicity, which may enhance blood-brain barrier penetration, whereas the methylpropoxy group in adds steric bulk, possibly affecting target binding.
  • The thiazole-pyrazine combination in the target compound offers a unique electronic profile, distinct from the benzene-based substituents in the analogs, which could modulate interactions with enzymes or receptors.

Target Binding and Selectivity

  • The pyrazine-thiazole scaffold in the target compound may engage in dual hydrogen bonding (via pyrazine N) and hydrophobic interactions (via benzoxazole), contrasting with the single functional group interactions seen in (fluorophenoxy) and (methylpropoxy). This could lead to higher specificity for targets requiring multipoint recognition.

Metabolic Stability and Toxicity

  • The tetrahydrobenzoxazole moiety in all three compounds is expected to resist oxidative metabolism due to its saturated ring, enhancing half-life .

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